Inositol is a six-carbon cyclic polyol that plays essential roles in a variety of cellular processes. It is found naturally in various food sources, and its most prevalent isomer is myo-inositol. [] It can exist in free form, be incorporated into phospholipids, or be present as phytic acid. [] The phospholipid derivatives of inositol, known as phosphoinositides, are particularly important for cellular signaling. [] Inositol, specifically myo-inositol, is synthesized de novo in mammals, primarily in the kidneys. []
Classification: Inositol can exist in nine possible stereoisomers. [] The most common ones are:
Inositol can be sourced from various natural products, including fruits, beans, grains, and nuts. It is synthesized endogenously in the human body from glucose-6-phosphate through metabolic pathways involving specific enzymes. Inositol is classified as a polyol, specifically a six-carbon cyclohexane-1,2,3,4,5-hexol.
Inositol can be synthesized through several methods:
Inositol has a unique molecular structure characterized by its six-membered ring composed of carbon atoms with hydroxyl (-OH) groups attached. The chemical formula for myo-inositol is , indicating it is a hexose sugar alcohol.
The structural formula can be represented as follows:
Inositol participates in various biochemical reactions:
These reactions are crucial for maintaining cellular homeostasis and responding to external stimuli.
Inositol's mechanism of action primarily involves its role as a signaling molecule within cells. It is integral to the phosphoinositide signaling pathway:
Relevant data indicates that myo-inositol can exist in both free form and as part of larger molecules like phosphoinositides.
Inositol has diverse applications across various fields:
Inositol was first isolated in 1850 by German chemist Johann Joseph Scherer from muscle extracts, initially termed "inosite" due to its presence in muscular tissue (inos = Greek for "fiber") [2] [8]. By 1887, French chemist Léon Maquenne achieved its purification and established its cyclohexanehexol structure through acetyl/benzoyl ester analyses [1]. Chemically classified as a cyclitol (a cyclic polyol), inositol comprises nine stereoisomers, of which myo-inositol is the predominant biological form in eukaryotes [2] [9]. Its symmetrical structure features five equatorial and one axial hydroxyl group, conferring unique chemical properties distinct from aldose sugars [2] [8]. The standardized "turtle analogy" for myo-inositol numbering—where carbon positions correspond to turtle limbs—resolved historical ambiguities in stereochemical nomenclature [1].
Table 1: Key Properties of myo-Inositol
Property | Description |
---|---|
Chemical formula | C₆H₁₂O₆ |
Molar mass | 180.16 g/mol |
Melting point | 225–227°C |
Primary isomers | myo-, scyllo-, D-chiro-, neo-, muco-inositol |
Solubility | Highly soluble in water; insoluble in chloroform/ether |
Biological significance | Precursor for phosphatidylinositol, inositol phosphates, and secondary messengers |
Inositol metabolism originated in ancient Archaea, where phosphatidylinositol-like lipids served structural roles in membranes under extreme environments [8]. Genomic analyses confirm that myo-inositol synthesis enzymes (e.g., myo-inositol-3-phosphate synthase, MIPS) are conserved across eukaryotes, indicating vertical inheritance from archaeal ancestors [5] [8]. Actinobacteria represent a rare bacterial lineage with sophisticated inositol lipid signaling, suggesting convergent evolution of regulatory functions [8]. In eukaryotes, inositol derivatives evolved central roles:
De novo myo-inositol biosynthesis occurs via a two-step pathway:
MIPS is the rate-limiting enzyme and is tightly regulated:
Table 2: Regulation of MIPS Activity by Phosphorylation
Phosphosite | Domain Location | Effect of Phosphorylation | Consequence |
---|---|---|---|
Ser-184 (yeast) | Catalytic domain | Inhibitory | Reduced enzymatic activity |
Ser-296 (yeast) | NAD⁺-binding domain | Required for activity | Loss of function in mutants |
Ser-374 (yeast) | NAD⁺-binding domain | Inhibitory | Impaired tetramer formation |
Valproate, an anticonvulsant drug, indirectly inhibits MIPS, linking its regulation to neurological disorders [3].
Endogenous Synthesis
Human tissues synthesize ~2–4 g of myo-inositol daily, primarily in the kidneys (60%), testes, and brain [4] [7]. Biosynthesis depends on glucose availability and MIPS/IMPase activity. Tissues with high metabolic demand (e.g., brain) maintain intracellular inositol concentrations 5–500× higher than plasma levels via sodium-coupled transporters (SMIT1/2) [6] [9].
Dietary Sources and Bioavailability
Diet provides myo-inositol in two forms:
Western diets supply only 500–700 mg/day of inositol equivalents, while Asian/African diets (rich in unrefined grains) provide >1 g/day [4] [7]. Diets high in refined carbohydrates exacerbate deficiency by increasing inositol catabolism and urinary excretion [7].
Table 3: Dietary Sources of Inositol
Source | Inositol Form | Approximate Content | Bioavailability |
---|---|---|---|
Whole grains | Phytic acid (IP₆) | 300–900 mg/100 g | Low (requires phytase) |
Citrus fruits | Free myo-inositol | 200–300 mg/100 g | High |
Legumes | Phytic acid (IP₆) | 200–400 mg/100 g | Low |
Animal tissues | Phosphatidylinositol | 10–100 mg/100 g | Moderate (via phospholipase) |
Key Insight: Endogenous synthesis compensates for dietary variability, but pathological states (e.g., diabetes) disrupt this balance by inhibiting epimerase-mediated myo-inositol→D-chiro-inositol conversion [4] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0